N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20198976
InChI: InChI=1S/C21H20N4O2/c1-25-18-5-3-2-4-15(18)13-19(25)21(27)24-11-10-23-20(26)16-6-7-17-14(12-16)8-9-22-17/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27)
SMILES:
Molecular Formula: C21H20N4O2
Molecular Weight: 360.4 g/mol

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC20198976

Molecular Formula: C21H20N4O2

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C21H20N4O2
Molecular Weight 360.4 g/mol
IUPAC Name N-[2-(1H-indole-5-carbonylamino)ethyl]-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C21H20N4O2/c1-25-18-5-3-2-4-15(18)13-19(25)21(27)24-11-10-23-20(26)16-6-7-17-14(12-16)8-9-22-17/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27)
Standard InChI Key QJEBFDLMGBXVKK-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4

Introduction

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound featuring a unique molecular structure. It includes an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound's molecular formula is C21H20N4O2, and it has a molecular weight of 360.4 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activity, attributed to the presence of both carboxamide and amino functional groups.

Synthesis

The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core and the attachment of the carbonyl and amino groups. While specific synthesis protocols are not widely detailed in the literature, general methods for synthesizing similar indole derivatives often involve condensation reactions and the use of protecting groups to control the reaction sequence.

Potential Applications

N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide may have applications in various fields, particularly in medicinal chemistry. Its unique combination of functional groups suggests potential interactions with biological targets, making it a candidate for further research into its mechanism of action and therapeutic potential.

Potential ApplicationRationale
Medicinal ChemistryPotential biological activity due to functional groups
Biological ResearchInteraction studies with enzymes or receptors

Comparison with Similar Compounds

Several compounds share structural similarities with N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide, including other indole derivatives. These compounds often exhibit varied biological activities depending on their substituents.

CompoundNotable Features
5-amino-N-[2-[2-(diethylamino)ethylcarbamoyl]-1H-indol-5-yl]Contains diethylamino group
N-methylindoleBasic indole structure without additional substituents
4-Piperidinamine derivativeExhibits varied biological activities due to piperidine ring

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